molecular formula C13H11N3O2 B5465973 N'-(benzoyloxy)-2-pyridinecarboximidamide

N'-(benzoyloxy)-2-pyridinecarboximidamide

Cat. No. B5465973
M. Wt: 241.24 g/mol
InChI Key: AVIVHVXKBBXBMQ-UHFFFAOYSA-N
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Description

N-(benzoyloxy)-2-pyridinecarboximidamide, also known as BPIC, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. BPIC is a pyridinecarboximidamide derivative that has been shown to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(benzoyloxy)-2-pyridinecarboximidamide is not fully understood. However, it is believed that this compound inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This compound may also bind to metal ions such as copper and zinc, leading to the inhibition of enzymes that require these cofactors for activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit interesting biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase activity, this compound has been shown to inhibit the growth of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-(benzoyloxy)-2-pyridinecarboximidamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using analytical techniques. This compound has also been shown to exhibit interesting biochemical and physiological effects, making it a potential tool for the study of various biological processes. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N'-(benzoyloxy)-2-pyridinecarboximidamide. One area of interest is the development of this compound-based fluorescent probes for biological imaging. Another area of interest is the study of the anti-inflammatory properties of this compound, with the goal of developing new therapeutic agents for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Overall, this compound is a promising compound with potential applications in various scientific research fields.

Synthesis Methods

N'-(benzoyloxy)-2-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of 2-aminopyridine with benzoyl chloride, followed by the reaction of the resulting intermediate with cyanamide. The final product is obtained through a cyclization reaction. The purity of the synthesized this compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N'-(benzoyloxy)-2-pyridinecarboximidamide has been used in various scientific research applications, including the study of enzyme inhibition, metal ion binding, and biological imaging. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This compound has also been shown to bind to metal ions such as copper and zinc, which are important cofactors for many enzymes. In addition, this compound has been used as a fluorescent probe for biological imaging, allowing for the visualization of specific cellular components.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-12(11-8-4-5-9-15-11)16-18-13(17)10-6-2-1-3-7-10/h1-9H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIVHVXKBBXBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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